molecular formula C13H22N2O B13954710 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13954710
M. Wt: 222.33 g/mol
InChI Key: RCGWWDWIRCYPOE-UHFFFAOYSA-N
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Description

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor compound under specific reaction conditions. For example, the precursor may undergo a cyclization reaction in the presence of a base and a solvent, such as ethanol, to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves the inhibition of specific kinases, such as RIPK1. By inhibiting the kinase activity, the compound can block the activation of necroptosis pathways, thereby exerting its therapeutic effects. This inhibition is mediated through the binding of the compound to the kinase active site, preventing substrate phosphorylation and subsequent signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(8-cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-6-13(10-15)4-7-14(8-5-13)12-2-3-12/h12H,2-10H2,1H3

InChI Key

RCGWWDWIRCYPOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)C3CC3

Origin of Product

United States

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